molecular formula C6H9NO7S B2494569 4-Nitrobenzenesulfonic acid;dihydrate CAS No. 1360471-34-6

4-Nitrobenzenesulfonic acid;dihydrate

Cat. No. B2494569
CAS RN: 1360471-34-6
M. Wt: 239.2
InChI Key: HAVHYLVADINUSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Nitrobenzenesulfonic acid dihydrate can be synthesized through various chemical reactions, involving the nitration of benzenesulfonic acids or their derivatives. The preparation of similar compounds like o-Nitrobenzenesulfonylhydrazide demonstrates the versatility of nitrobenzenesulfonic acids in organic synthesis, providing valuable insights into the synthesis pathways of 4-Nitrobenzenesulfonic acid dihydrate (Myers, Zheng, & Movassaghi, 1997).

Molecular Structure Analysis

Studies on the molecular structure of nitrobenzenesulfonic acids reveal the effects of substituents on their geometric and electronic structures. For instance, investigations into the structures of related compounds like para-methylbenzenesulfonic acid and meta-nitrobenzenesulfonic acid provide insights into the molecular configurations and the impact of nitro groups on the molecular geometry (Giricheva et al., 2013).

Chemical Reactions and Properties

4-Nitrobenzenesulfonic acid dihydrate participates in a variety of chemical reactions, indicative of its chemical properties. The synthesis of α-(4-Oxazolyl)amino esters via Brønsted acid-catalyzed tandem reactions demonstrates its role as a catalyst in the formation of complex molecules, showcasing its chemical versatility (Lee, Oh, & Kim, 2018).

Physical Properties Analysis

The physical properties of 4-Nitrobenzenesulfonic acid dihydrate, such as solubility, crystal structure, and proton conductivity, are crucial for its application in various fields. Studies on related compounds, like 2,4,5-trimethylbenzenesulfonic acid dihydrate, shed light on the physical characteristics that might be similar to those of 4-Nitrobenzenesulfonic acid dihydrate, including crystal structure and hydration effects (Pisareva et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Nitrobenzenesulfonic acid dihydrate, such as reactivity and stability, are pivotal for its utility in synthetic chemistry. The use of related nitrobenzenesulfonic compounds in reactions, like the synthesis of benzhydrylamines, illustrates the potential reactivity and application of 4-Nitrobenzenesulfonic acid dihydrate in creating valuable chemical products (Kisseljova, Smyslová, & Krchňák, 2014).

Scientific Research Applications

Catalysis in Organic Synthesis

4-Nitrobenzenesulfonic acid dihydrate has been utilized as an efficient catalyst in organic synthesis. For instance, it facilitated the synthesis of α-(4-oxazolyl)amino esters through a Brønsted acid-catalyzed tandem reaction. This process involved a series of bond-forming reactions, including imine formation and Michael addition, to generate both oxazole and amino acid functionalities (Lee, Oh, & Kim, 2018).

Role in Chemical Reactions

In another study, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid, closely related to 4-nitrobenzenesulfonic acid dihydrate, was synthesized through the action of dilute sodium hydroxide solution on specific carbamate compounds. This synthesis highlighted the significance of the N-ethoxycarbonyl group's removal by dilute sodium hydroxide solution (Rosevear & Wilshire, 1982).

Photolysis and Radical Studies

4-Nitrobenzenesulfonic acid dihydrate has been used in laser flash photolysis studies. It acted as a precursor for the generation of alkoxyl radicals under specific conditions, enabling the measurement of rate constants for various radical reactions (Horner, Choi, & Newcomb, 2000).

Spectroscopy and Tautomerism

In the field of spectroscopy, derivatives of nitrobenzenesulfonic acid, including 4-nitrobenzenesulfonic acid, have been synthesized and studied for their tautomeric and solvatochromic behaviors. These studies contribute to the understanding of molecular interactions and structural dynamics in various solvents (Kuźnik et al., 2012).

Micellar Effects in Chemical Kinetics

The impact of alcohol addition on reactions involving methyl-4-nitrobenzenesulfonate in aqueous micellar solutions was investigated, demonstrating how kinetic micellar effects can be rationalized using pseudophase kinetic models. This research offers insights into the behavior of nitrobenzenesulfonate compounds in complex reaction environments (Muñoz et al., 2003).

Reduction-Inhibiting Matrix in Mass Spectrometry

4-Hydroxybenzenesulfonic acid, a related compound to 4-nitrobenzenesulfonic acid, has been used as a reduction-inhibiting and general-purpose matrix in liquid secondary-ion mass spectrometry. This application highlights the potential of benzenesulfonic acids in enhancing the quality and accuracy of mass spectrometric analyses (Visentini, Nguyen, & Bertrand, 1991).

Electrochemical Studies

The electrochemical behavior of nitrosobenzene, which can be related to nitrobenzenesulfonic acid derivatives, was extensively studied in aqueous media. These studies contribute to the understanding of the electrochemical reduction mechanisms and the behavior of nitro compounds under different pH conditions (Laviron, Vallat, & Meunier-Prest, 1994).

Mechanism of Action

Target of Action

4-Nitrobenzenesulfonic acid dihydrate is a complex organic compound with the chemical formula

C6H5NO5SC_6H_5NO_5SC6​H5​NO5​S

. The primary targets of this compound are not explicitly mentioned in the available resources.

Mode of Action

Nitrobenzenesulfonic acids are generally known to participate in various organic reactions, potentially acting as nitration agents .

properties

IUPAC Name

4-nitrobenzenesulfonic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S.2H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,10,11,12);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVHYLVADINUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzenesulfonic acid;dihydrate

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